N-(3,4-dimethylphenyl)-N'-ethylhydrazine-1,2-dicarbothioamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine moiety bonded to a 3,4-dimethylphenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)ACETAMIDE: Similar in structure but lacks the hydrazine moiety.
N-(3,4-DIMETHYLPHENYL)-β-ALANINE: Contains a β-alanine moiety instead of the hydrazine group.
N-(3,4-DIMETHOXYPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE: Similar structure with methoxy groups instead of methyl groups.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-N’-ETHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is unique due to the presence of both the hydrazine and ethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H18N4S2 |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(ethylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C12H18N4S2/c1-4-13-11(17)15-16-12(18)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,13,15,17)(H2,14,16,18) |
InChI Key |
QIYBCBYABBSMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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